![molecular formula C17H16N2O5 B2993541 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1448073-27-5](/img/structure/B2993541.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

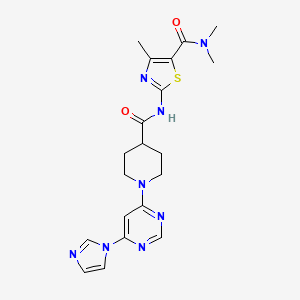

The compound appears to contain a benzo[d][1,3]dioxole group, an isoxazole ring, and a carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functional groups present in the molecule. For instance, the carboxamide group can participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular weight can be calculated based on the molecular formula .Aplicaciones Científicas De Investigación

Antiallergic and Anti-inflammatory Applications

Compounds with complex heterocyclic structures, similar to the one , have been explored for their antiallergic properties. For instance, derivatives of v-triazoles have shown significant antiallergic activity, suggesting potential applications for compounds with similar structures in treating allergies or inflammatory conditions (Buckle et al., 1983).

Antimicrobial and Anticancer Activity

The synthesis and structural characterization of benzene-carboxamide derivatives, including those with ferrocenylmethyl groups, have demonstrated cytotoxic effects against cancer cell lines, indicating potential research applications in the development of anticancer agents (Kelly et al., 2007). Similarly, benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for diuretic and antimicrobial activities, highlighting the broad spectrum of biological activities that structurally related compounds can exhibit (Yar & Ansari, 2009).

Synthesis and Material Science

The compound's structure suggests potential utility in material science and organic synthesis. For example, methods have been developed for the practical synthesis of complex organic compounds, which could be applied to the synthesis of the compound for further research or application in material science (Ikemoto et al., 2005).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

The cellular effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide are also not fully known. Some compounds with similar structures have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It’s known that some compounds with similar structures have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure

Propiedades

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-11-16(12(2)24-19-11)17(20)18-7-3-4-8-21-13-5-6-14-15(9-13)23-10-22-14/h5-6,9H,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTUVRLAHWVFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2993463.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)

![4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2993468.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)

![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2993478.png)